molecular formula C11H15Cl2N3 B1450552 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride CAS No. 1820647-28-6

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Cat. No.: B1450552
CAS No.: 1820647-28-6
M. Wt: 260.16 g/mol
InChI Key: GIGVQPSJEXMKPL-UHFFFAOYSA-N
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Description

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride is a dihydrochloride salt derivative featuring an imidazole ring attached to a para-substituted phenyl group, with an ethanamine side chain. This compound is of interest in medicinal chemistry due to the imidazole moiety’s ability to participate in hydrogen bonding and metal coordination, which is critical for interactions with biological targets such as enzymes or receptors . The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVQPSJEXMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally proceeds via:

Synthesis of the Imidazole Ring

Several established methods exist for synthesizing the imidazole ring, which is a crucial structural element:

  • Van Leusen Imidazole Synthesis:
    This method involves reacting tosylmethyl isocyanide (TosMIC) with aldehydes and amines, leading to imidazole formation under mild conditions.

  • Cyclization of Amido-Nitriles:
    Nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization yields the imidazole ring.

These methods provide flexibility depending on available starting materials and desired substitution patterns on the imidazole ring.

Formation of the Phenyl-Imidazole Moiety

The phenyl-imidazole linkage is commonly formed by nucleophilic substitution or condensation reactions. A typical approach involves:

  • Reacting chloroethyl intermediates with imidazole-containing aryl groups under reflux conditions in polar aprotic solvents such as dioxane.

  • Using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution.

  • Controlling temperature (70–90°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to imidazole derivative) to optimize yield and purity.

This step is critical for ensuring the correct attachment of the imidazole ring to the phenyl group.

Attachment of the Ethanamine Group and Salt Formation

The ethanamine moiety is introduced typically via substitution reactions on a suitable intermediate. The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, often in solvents like dioxane or dichloromethane, to improve stability and solubility.

Industrial and Environmentally Friendly Preparation Methods

An environmentally benign and efficient preparation method was reported for a related imidazole intermediate, imidazol-1-yl-acetic acid hydrochloride, which shares structural similarity and synthetic challenges with the target compound. This method can inform the preparation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine dihydrochloride.

Key features of this method include:

  • Solvent-Free N-Alkylation:
    Imidazole is reacted with tert-butyl chloroacetate in the presence of potassium carbonate at 0–5 °C, then heated to 60 °C for 4–6 hours without using hazardous solvents.

  • Hydrolysis and Acid Treatment:
    The resulting tert-butyl ester is hydrolyzed in water at 90–95 °C, followed by treatment with concentrated hydrochloric acid to yield the hydrochloride salt.

  • High Yield and Purity:
    The process achieves a 66% yield for the ester intermediate and a 93% yield for the hydrochloride salt with chromatographic purity exceeding 99%.

  • Simple Work-Up:
    Isolation involves filtration and air drying, avoiding complex solvent extractions.

  • Characterization:
    The compounds were characterized by melting point, IR, ^1H and ^13C NMR, and mass spectrometry, confirming structural integrity and purity.

Summary of Experimental Data from Solvent-Free Synthesis (Adapted for Related Imidazole Compounds)

Step Reagents & Conditions Yield (%) Key Characterization Data
N-Alkylation (Imidazole + tert-butyl chloroacetate) K2CO3, 0–5 °C to 60 °C, 4–6 h, solvent-free 66 mp 111–113.6 °C; IR peaks at 3453, 1739 cm⁻¹; ^1H NMR δ 1.41 (s, 9H), 4.82 (s, 2H)
Hydrolysis + HCl treatment Water, 90–95 °C, 2 h; then HCl addition, stir 30 min 93 mp 200.3–202.3 °C; IR peaks at 3485, 1548 cm⁻¹; ^1H NMR δ 4.76 (s, 2H)

Analytical Techniques for Quality Control

Chemical Reactions Analysis

Reactivity Profile and Functional Group Interactions

The compound’s reactivity is governed by:

  • Primary amine group : Enables nucleophilic reactions (alkylation, acylation).

  • Imidazole ring : Participates in electrophilic substitution and coordination chemistry due to its aromatic N-heterocyclic structure.

Alkylation

Reacts with alkyl halides to form N-alkyl derivatives. For example:
Amine+R XBaseR NH CH2 C6H4 Imidazole2HCl\text{Amine}+\text{R X}\xrightarrow{\text{Base}}\text{R NH CH}_2\text{ C}_6\text{H}_4\text{ Imidazole}\cdot 2\text{HCl}
Conditions : Requires bases like triethylamine or K2_2CO3_3 in polar aprotic solvents (e.g., DMF).

Acylation

Forms amides when treated with acid chlorides or anhydrides:
Amine+R COClR CONH CH2 C6H4 Imidazole2HCl\text{Amine}+\text{R COCl}\rightarrow \text{R CONH CH}_2\text{ C}_6\text{H}_4\text{ Imidazole}\cdot 2\text{HCl}
Catalysts : Pyridine or DMAP to scavenge HCl.

Condensation Reactions

Undergoes Schiff base formation with aldehydes/ketones:
Amine+R CHOR CH N CH2 C6H4 Imidazole2HCl\text{Amine}+\text{R CHO}\rightarrow \text{R CH N CH}_2\text{ C}_6\text{H}_4\text{ Imidazole}\cdot 2\text{HCl}
Applications : Used to synthesize imine-linked ligands for metal coordination .

Salt Formation and Stability

The dihydrochloride form enhances solubility in aqueous systems. Neutralization with NaOH regenerates the free base, enabling further reactivity .

Reaction Conditions and Catalysts

Reaction Type Reagents/Conditions Products Yield Optimization
AlkylationCH3_3I, K2_2CO3_3, DMFN-Methylated derivative60–75% (room temp, 12 hr)
AcylationAcCl, pyridine, THFAcetamide derivative80–90% (0°C to RT, 4 hr)
CondensationBenzaldehyde, EtOH, refluxSchiff base complex65–70% (Dean-Stark trap)

Mechanistic Insights

  • Alkylation/Acylation : The amine acts as a nucleophile, attacking electrophilic carbon centers. Steric hindrance from the imidazole ring can reduce reaction rates.

  • Imidazole Ring Reactivity : The N-3 position undergoes electrophilic substitution (e.g., nitration, halogenation) under acidic conditions, though this is less common in the dihydrochloride form due to protonation .

Scientific Research Applications

Pharmacological Applications

  • Neuroprotective Effects :
    • Research indicates that 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride may reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent.
  • Antitumor Activity :
    • Preliminary studies have shown that this compound exhibits significant antitumor effects. It may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug.
  • Antiarrhythmic Properties :
    • Similar compounds have been noted for potential antiarrhythmic activity, indicating that this compound could play a role in treating cardiac arrhythmias.

Computer-aided drug design has predicted multiple biological activities for this compound. Its interactions with various biological pathways enhance its therapeutic potential across different medical applications.

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
NeuroprotectionReduced apoptosis in neuronal cultures exposed to neurotoxins
Antitumor ActivityInhibition of cancer cell proliferation; induction of apoptosis
Antiarrhythmic EffectsPotential modulation of cardiac rhythm abnormalities

Mechanism of Action

The mechanism of action of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS RN Molecular Formula Key Structural Differences Reference
2-Imidazol-1-yl-1-phenylethanamine dihydrochloride 24169-73-1 C₁₁H₁₅Cl₂N₃ Imidazole attached at ortho-position of phenyl; ethanamine chain retains dihydrochloride
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride 1909319-89-6 C₁₀H₁₂Cl₃N₃ Chlorine substituent at meta-position; methanamine instead of ethanamine
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride 1803604-52-5 C₅H₁₀ClN₅ Triazole ring replaces imidazole; methyl substitution on triazole
2-(1H-Imidazol-1-yl)ethanamine dihydrochloride 93668-43-0 C₅H₁₀Cl₂N₃ Lacks phenyl group; simpler alkyl chain

Key Observations :

  • Positional Isomerism : The para-substitution of imidazole in the target compound (vs. ortho in CAS 24169-73-1) may alter steric interactions and binding affinity in biological systems .
  • Heterocycle Replacement : Triazole derivatives (e.g., CAS 1803604-52-5) exhibit greater polarity due to the additional nitrogen atom, which may influence pharmacokinetic properties like metabolic resistance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 2-Imidazol-1-yl-1-phenylethanamine dihydrochloride [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride
Molecular Weight 282.17 g/mol (calculated) 260.16 g/mol 296.59 g/mol
Solubility High (dihydrochloride salt) Moderate (polar substituents) Low (chlorine reduces solubility)
Melting Point Not reported Not reported Not reported

Notes:

  • The dihydrochloride salt form in the target compound and its analogs improves water solubility compared to free base counterparts, critical for in vivo applications .
  • Chlorinated analogs (e.g., CAS 1909319-89-6) may exhibit higher lipophilicity (logP), affecting membrane permeability .

Biological Activity

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride, a compound characterized by its imidazole and phenyl groups, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : 1-(4-imidazol-1-ylphenyl)ethanamine; dihydrochloride
  • Molecular Formula : C11H13N3.2ClH
  • CAS Number : 1820647-28-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and interact with biological macromolecules, which may influence several biochemical pathways.

Target Interactions

This compound may modulate the activity of:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's solubility and stability in physiological conditions affect its bioavailability.
  • Distribution : Its ability to cross biological membranes can influence its efficacy in target tissues.
  • Metabolism : The metabolic pathways it undergoes can determine its duration of action and potential toxicity.
  • Excretion : Renal or hepatic clearance rates are essential for understanding dosage regimens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research shows that derivatives of imidazole exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds significantly inhibited cell proliferation in breast cancer models (IC50 values ranging from 0.5 to 2 µM) .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)0.5
Compound BHeLa (Cervical Cancer)1.2
Compound CA549 (Lung Cancer)2.0

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It is suggested that it may exert protective effects against oxidative stress-induced neuronal damage. In vitro studies indicate that it can reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Study on Antitumor Activity

A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 0.5 µM in MCF-7 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Mechanism Investigation

Another study focused on the neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to control groups exposed to oxidative stressors .

Q & A

Q. What advanced techniques can resolve crystallographic disorder in salt forms?

  • Crystallography :
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K.
  • TWINABS Integration : Apply twin refinement for crystals with pseudo-symmetry .
  • Complementary Methods : Pair X-ray diffraction with solid-state NMR to clarify hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride
Reactant of Route 2
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1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

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